molecular formula C8H10O4 B562082 2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate CAS No. 1020719-23-6

2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate

Cat. No.: B562082
CAS No.: 1020719-23-6
M. Wt: 174.188
InChI Key: TVIMIQVBDDNCCR-NZLXMSDQSA-N
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Description

2-Butyne-1,4-diol-(1,1,4,4)-d4, Diacetate is a chemical compound with the molecular formula C8H10O4 . It has a molecular weight of 174.19 .


Synthesis Analysis

The synthesis of this compound can be achieved from 1,4-Butanediol and Acetyl chloride .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H10O4 .


Physical and Chemical Properties Analysis

This compound appears as an oil and is soluble in Chloroform, Dichloromethane, and Ethyl Acetate . It has a density of 1.125 g/mL at 25 °C .

Scientific Research Applications

Raman-Spectrum Investigation

The study by Batuev et al. (1960) explores the Raman spectrum of 2-Butyne-1,4-diol and its diacetate derivative, revealing their existence in cisoid and transoid forms due to the hindered rotation of atom groups within the molecules. This investigation provides fundamental insights into the molecular structure and behavior of these compounds, offering a basis for further research and application in materials science and molecular engineering (Batuev, Akhrem, & Matveeva, 1960).

Synthetic Methodology

Qun (2003) reports a new, convenient synthetic method for 2-Butyne-1,4-Diol derivatives, emphasizing the compound's utility in organic synthesis. This method enhances the accessibility of these derivatives for various applications, including pharmaceuticals and agrochemicals, by providing a more efficient route to their production (Qun, 2003).

Stereochemistry and Reaction Mechanisms

Bergel'son (1960) discusses the stereochemistry of additions to a triple bond, focusing on the photochemical bromination of 2-Butyne-1,4-diol diacetate. The findings contribute to a deeper understanding of the reaction mechanisms of acetylenic compounds and their olefin counterparts, illuminating the pathways and conditions under which these reactions occur (Bergel'son, 1960).

Catalysis and Reaction Schemes

Musolino et al. (2003) examine the hydrogenation of 2-Butyne-1,4-diol over palladium-supported catalysts, presenting a detailed reaction scheme based on the formation of various products. This study not only sheds light on the catalytic processes involved but also on the effects of solvents, supports, and protons on the activity and product distribution, providing valuable information for the design of more efficient catalytic systems (Musolino et al., 2003).

Conformational Rigidity and Synthetic Applications

Lence, Castedo, and González‐Bello (2008) highlight the conformational rigidity of butane-1,2-diacetals, including 2-Butyne-1,4-diol derivatives, as a powerful tool in synthetic chemistry. This property allows for the selective protection of trans-diequatorial-1,2-diols, facilitating the synthesis of complex molecules with high diastereoselectivity, demonstrating the compound's utility in organic synthesis and the development of new synthetic methodologies (Lence, Castedo, & González‐Bello, 2008).

Properties

IUPAC Name

(4-acetyloxy-1,1,4,4-tetradeuteriobut-2-ynyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-7(9)11-5-3-4-6-12-8(2)10/h5-6H2,1-2H3/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIMIQVBDDNCCR-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC#CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C#CC([2H])([2H])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661850
Record name (~2~H_4_)But-2-yne-1,4-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-23-6
Record name 2-Butyne-1,1,4,4-d4-1,4-diol, 1,4-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020719-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~2~H_4_)But-2-yne-1,4-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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